2-(4-Tert-butylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-TERT-BUTYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic synthesis. One common method includes the reaction of 4-tert-butylphenol with an appropriate halogenated ethanone derivative to form the phenoxy intermediate. This intermediate is then reacted with 4-[(pyridin-4-yl)methyl]piperazine under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The piperazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups into the piperazine or pyridine rings .
Scientific Research Applications
2-(4-TERT-BUTYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: A related compound with a similar pyridine moiety.
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate: A piperazine derivative with a different substitution pattern.
Uniqueness
2-(4-TERT-BUTYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of phenoxy, piperazine, and pyridine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H29N3O2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H29N3O2/c1-22(2,3)19-4-6-20(7-5-19)27-17-21(26)25-14-12-24(13-15-25)16-18-8-10-23-11-9-18/h4-11H,12-17H2,1-3H3 |
InChI Key |
KRAKRPMHOJRYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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